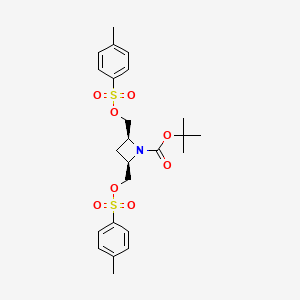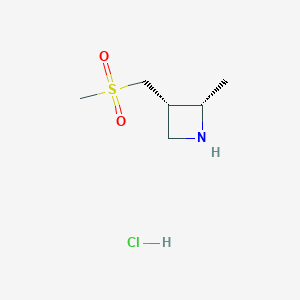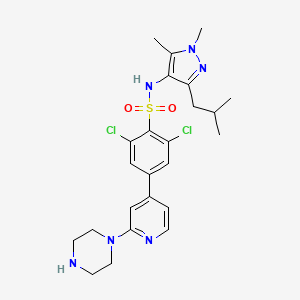
Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and reactivity It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two p-tolylsulfonyloxymethyl groups attached to the ring
Métodos De Preparación
The synthesis of tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of p-Tolylsulfonyloxymethyl Groups: The p-tolylsulfonyloxymethyl groups are introduced through sulfonylation reactions using p-toluenesulfonyl chloride and suitable bases.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs and therapeutic agents.
Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives and their potential as enzyme inhibitors or receptor modulators.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The sulfonyl groups can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also interact with biological macromolecules, affecting their function and stability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl cis-2,4-bis(p-tolylsulfonyloxymethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl cis-2,4-bis(methanesulfonyloxymethyl)azetidine-1-carboxylate: Similar structure but with methanesulfonyl groups instead of p-tolylsulfonyl groups.
Tert-butyl cis-2,4-bis(benzenesulfonyloxymethyl)azetidine-1-carboxylate: Contains benzenesulfonyl groups, which may exhibit different reactivity and biological activity.
Tert-butyl cis-2,4-bis(ethanesulfonyloxymethyl)azetidine-1-carboxylate: Features ethanesulfonyl groups, leading to variations in chemical and physical properties.
Propiedades
IUPAC Name |
tert-butyl (2S,4R)-2,4-bis[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO8S2/c1-17-6-10-21(11-7-17)34(27,28)31-15-19-14-20(25(19)23(26)33-24(3,4)5)16-32-35(29,30)22-12-8-18(2)9-13-22/h6-13,19-20H,14-16H2,1-5H3/t19-,20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZVSALHNZBKJA-BGYRXZFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(N2C(=O)OC(C)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C[C@H](N2C(=O)OC(C)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
![1-Butanol, 4,4'-[oxybis(4,1-butanediyloxy)]bis-](/img/structure/B8245944.png)


![tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8245954.png)






